![molecular formula C18H21BN2O3 B1628598 N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864759-38-6](/img/structure/B1628598.png)
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
描述
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is an organic compound that features a pyridine ring and a benzamide moiety connected through a dioxaborolane group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the context of boron chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the coupling of a pyridine derivative with a benzamide derivative through a dioxaborolane group. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems for the addition of reagents and the monitoring of reaction progress can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boron-hydride species, and substituted pyridine or benzamide derivatives .
科学研究应用
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide has a wide range of applications in scientific research:
作用机制
The mechanism by which N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pathways involved often include the formation of boronate esters and other boron-containing intermediates.
相似化合物的比较
Similar Compounds
4-Pyridineboronic acid pinacol ester: This compound is similar in structure but lacks the benzamide moiety.
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a cyclopropanesulfonamide group instead of a benzamide group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a pyrazole ring instead of a pyridine ring.
属性
IUPAC Name |
N-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)21-15-9-11-20-12-10-15/h5-12H,1-4H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELVDNPEYWCOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592320 | |
| Record name | N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-38-6 | |
| Record name | N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


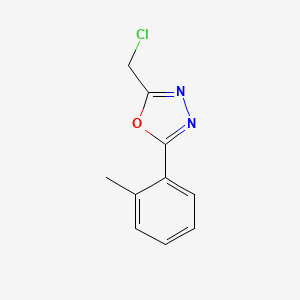
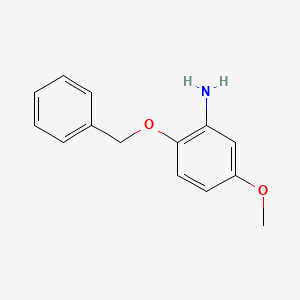
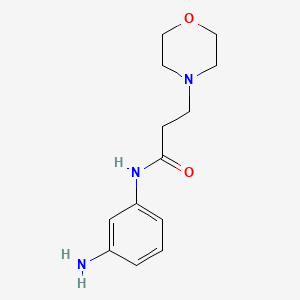
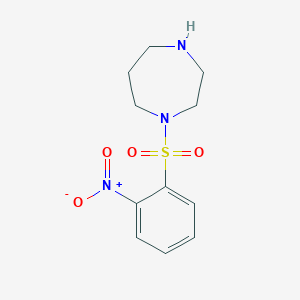
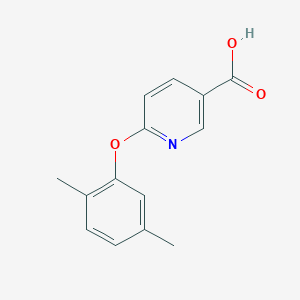
![1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B1628522.png)
![N-[2-(2-Fluorophenyl)acetyl]-isoleucine](/img/structure/B1628523.png)
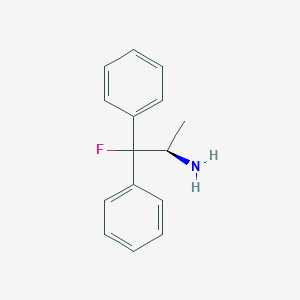
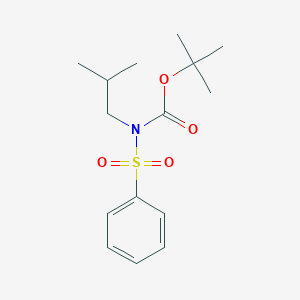
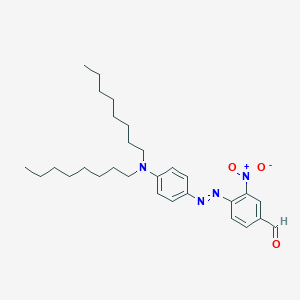
![[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B1628533.png)
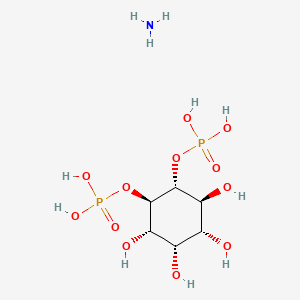
![1-{[(3-Chlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628537.png)
![(2,4-Difluorophenyl)-[(9h-fluoren-9-ylmethoxycarbonylamino)]acetic acid](/img/structure/B1628538.png)
